3-(S)-(-)-(1-Carbamoyl-1,1-diphenylmethyl)pyrrolidine is a chiral, non-natural pyrrolidine derivative. It serves as a crucial building block in the multi-step synthesis of Darifenacin hydrobromide []. Darifenacin hydrobromide is a pharmaceutical compound known for its antimuscarinic properties, specifically targeting M3 muscarinic receptors [].
3-Hydroxy Darifenacin is a derivative of Darifenacin, primarily known for its role as a muscarinic M3 receptor antagonist. It is utilized in the treatment of overactive bladder by inhibiting involuntary contractions of the bladder, thereby improving urinary control. The compound's structure includes a hydroxyl group that enhances its pharmacological properties compared to its parent compound.
Darifenacin was first synthesized and introduced for clinical use in the early 2000s, primarily for its therapeutic effects on urinary disorders. The synthesis of 3-Hydroxy Darifenacin has been explored in various research studies and patents, indicating its potential as an important intermediate in pharmaceutical applications .
3-Hydroxy Darifenacin belongs to the class of compounds known as antimuscarinics or anticholinergics. These compounds are characterized by their ability to block the action of acetylcholine at muscarinic receptors, particularly M3 receptors, which are predominantly found in the bladder.
The synthesis of 3-Hydroxy Darifenacin typically involves several key steps:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to achieve high yields and purity. For instance, using acetic acid for salt formation and subsequent purification steps involving organic solvents like methylene chloride can enhance product quality .
The molecular structure of 3-Hydroxy Darifenacin can be represented as follows:
The structural integrity and purity of 3-Hydroxy Darifenacin can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High-Performance Liquid Chromatography (HPLC) analysis .
3-Hydroxy Darifenacin can undergo various chemical reactions:
The reactions are typically monitored using chromatographic techniques to ensure that desired transformations occur without significant formation of unwanted by-products.
The mechanism of action for 3-Hydroxy Darifenacin involves:
Pharmacological studies have shown that 3-Hydroxy Darifenacin exhibits a higher binding affinity for M3 receptors compared to other muscarinic subtypes, making it effective for treating overactive bladder symptoms .
Relevant data regarding these properties can be obtained through standard analytical methods such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
3-Hydroxy Darifenacin is primarily researched for its applications in:
3-Hydroxy darifenacin (C₂₈H₃₀N₂O₃; MW 442.55 g/mol) is a monohydroxylated metabolite of the antimuscarinic drug darifenacin. The core structure retains darifenacin’s diphenylacetamide scaffold and pyrrolidine tertiary amine but incorporates a hydroxyl group at the C3 position of the attached benzofuranyl moiety. This modification generates a chiral center, resulting in two diastereomers (due to pre-existing chirality at the pyrrolidine-linked carbon) [2] [4]. The mixture of diastereomers is designated under CAS numbers 1285875-62-8 and 206048-82-0, reflecting distinct stereochemical configurations [2] [6]. Key structural features include:
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
Molecular Formula | C₂₈H₃₀N₂O₃ |
Molecular Weight | 442.55 g/mol |
CAS Numbers | 1285875-62-8; 206048-82-0 |
IUPAC Name | 2-[1-[2-(3-hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide |
Purity (HPLC) | >95% |
Diastereomer separation remains analytically challenging due to similar physicochemical properties, though chiral chromatography or crystallography could resolve them [2].
Nuclear Magnetic Resonance (NMR):¹H-NMR spectra exhibit critical shifts upon hydroxylation:
Mass Spectrometry (MS):
Table 2: Key Mass Spectral Fragments
m/z | Fragment Ion |
---|---|
442.23 | [M]⁺ (Molecular ion) |
424.22 | [M-H₂O]⁺ |
363.18 | [M-C₆H₅CONH₂]⁺ |
280.14 | [Benzofuran-ethylpyrrolidine]⁺ |
Infrared Spectroscopy (IR):Broad O-H stretch at 3200–3400 cm⁻¹, carbonyl (amide C=O) at 1650 cm⁻¹, and benzofuran C-O-C at 1240 cm⁻¹ [1].
Hydroxylation significantly alters molecular flexibility and solvation:
In silico docking reveals nuanced muscarinic receptor interactions:
Table 3: Muscarinic Receptor Binding Affinities (Ki)
Receptor Subtype | 3-Hydroxy Darifenacin Ki (nM) | Darifenacin Ki (nM) |
---|---|---|
M1 | 17.78 | 8.5 |
M2 | 79.43 | 49 |
M3 | 2.24 | 0.13 |
M4 | 36.31 | 15 |
M5 | 6.17 | 2.2 |
Hydroxylation thus modulates but does not abolish the M3 selectivity intrinsic to darifenacin, while introducing new polypharmacology potential [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7